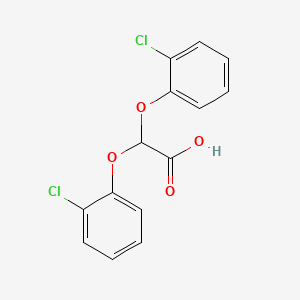
Bis(o-chlorophenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(o-chlorophenoxy)acetic acid: is an organic compound with the molecular formula C14H10Cl2O4 . It is a derivative of phenoxyacetic acid, where two chlorine atoms are substituted at the ortho positions of the phenyl rings. This compound is known for its applications in various fields, including agriculture, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(o-chlorophenoxy)acetic acid can be synthesized through the reaction of o-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the ester linkage between the phenol and the acetic acid derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(o-chlorophenoxy)acetic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
Chemistry: Bis(o-chlorophenoxy)acetic acid is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of action of phenoxyacetic acid derivatives.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features make it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. Its effectiveness in controlling unwanted vegetation makes it a valuable component in agricultural formulations.
Mechanism of Action
Bis(o-chlorophenoxy)acetic acid exerts its effects by interacting with specific molecular targets in cells. It can act as a synthetic auxin, mimicking the action of natural plant hormones. This interaction disrupts nutrient transport and growth processes, leading to the desired biological effects. The compound’s mechanism of action involves binding to auxin receptors and modulating gene expression pathways related to growth and development.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative with herbicidal properties.
Mecoprop: A phenoxy herbicide used for broadleaf weed control.
2,4,5-Trichlorophenoxyacetic acid: A compound with similar herbicidal activity but has been largely withdrawn due to toxicity concerns.
Uniqueness: Bis(o-chlorophenoxy)acetic acid is unique due to the specific positioning of chlorine atoms at the ortho positions of the phenyl rings. This structural feature imparts distinct chemical and biological properties, making it different from other phenoxyacetic acid derivatives. Its specific reactivity and applications in various fields highlight its importance in scientific research and industrial applications.
Properties
CAS No. |
47087-55-8 |
|---|---|
Molecular Formula |
C14H10Cl2O4 |
Molecular Weight |
313.1 g/mol |
IUPAC Name |
2,2-bis(2-chlorophenoxy)acetic acid |
InChI |
InChI=1S/C14H10Cl2O4/c15-9-5-1-3-7-11(9)19-14(13(17)18)20-12-8-4-2-6-10(12)16/h1-8,14H,(H,17,18) |
InChI Key |
XBYHGNVNQLXAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(=O)O)OC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















